molecular formula C19H16ClN3O2 B6025993 1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE

1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE

Cat. No.: B6025993
M. Wt: 353.8 g/mol
InChI Key: MKGKWPBBINDCBX-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylbenzodiazole moiety, and a pyrrolidine-2,5-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the benzodiazole intermediate.

    Formation of the Pyrrolidine-2,5-Dione Core: The final step involves the cyclization of the intermediate compound to form the pyrrolidine-2,5-dione core, typically under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PYRROLIDINE-2,5-DIONE can be compared with other benzodiazole derivatives and pyrrolidine-2,5-dione compounds. Similar compounds include:

    1-(2-Chlorophenyl)-3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-2,5-dione: Lacks the dimethyl groups, which may affect its chemical and biological properties.

    1-(2-Chlorophenyl)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butane-2,5-dione: Has a butane core instead of a pyrrolidine core, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(5,6-dimethylbenzimidazol-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-11-7-14-16(8-12(11)2)22(10-21-14)17-9-18(24)23(19(17)25)15-6-4-3-5-13(15)20/h3-8,10,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGKWPBBINDCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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